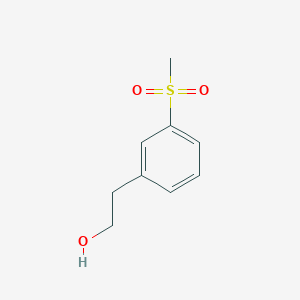

2-(3-(Methylsulfonyl)phenyl)ethanol

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C9H12O3S |

|---|---|

Molekulargewicht |

200.26 g/mol |

IUPAC-Name |

2-(3-methylsulfonylphenyl)ethanol |

InChI |

InChI=1S/C9H12O3S/c1-13(11,12)9-4-2-3-8(7-9)5-6-10/h2-4,7,10H,5-6H2,1H3 |

InChI-Schlüssel |

OXFURTMHBNQNDS-UHFFFAOYSA-N |

Kanonische SMILES |

CS(=O)(=O)C1=CC=CC(=C1)CCO |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies and Strategies for 2 3 Methylsulfonyl Phenyl Ethanol

Regioselective and Stereoselective Synthetic Pathways

The precise control over the placement of functional groups (regioselectivity) and their spatial orientation (stereoselectivity) is paramount in modern organic synthesis. For a molecule like 2-(3-(methylsulfonyl)phenyl)ethanol, this involves ensuring the methylsulfonyl group is positioned at the meta-position of the phenyl ring and controlling the stereochemistry if a chiral center is introduced.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce a chiral molecule as a single enantiomer. While specific asymmetric syntheses for this compound are not extensively documented in dedicated studies, general methodologies for creating chiral alcohols can be applied. One common approach is the asymmetric reduction of a corresponding ketone, in this case, 2-hydroxy-1-(3-(methylsulfonyl)phenyl)ethan-1-one. This transformation can be achieved using chiral reducing agents or catalysts.

Table 1: Potential Asymmetric Reduction Strategies

| Catalyst/Reagent System | Description | Potential Outcome for this compound |

| Chiral Borane Reductants (e.g., CBS catalyst) | Catalytic reduction of ketones with high enantioselectivity. | Could provide access to either the (R) or (S) enantiomer of this compound with high purity. |

| Asymmetric Transfer Hydrogenation | Use of a chiral catalyst (often based on ruthenium or rhodium) to transfer hydrogen from a simple hydrogen donor (like isopropanol) to the ketone. | An efficient method that avoids the use of high-pressure hydrogen gas. |

| Enzymatic Reduction | Biocatalytic reduction using enzymes such as ketoreductases (KREDs). | Offers high selectivity under mild reaction conditions and is considered a green chemistry approach. |

Catalytic Reactions for Compound Formation

Catalysis plays a crucial role in the efficient synthesis of organic molecules. For the formation of this compound, catalytic methods could be employed in several key steps. For instance, the introduction of the ethyl alcohol side chain onto the 3-(methylsulfonyl)phenyl core could be achieved through catalytic cross-coupling reactions. Another key catalytic step is often the oxidation of a precursor sulfide (B99878) to the sulfone.

A plausible synthetic route could involve the catalytic reduction of a carbonyl group in a precursor molecule, such as 3-(methylsulfonyl)phenylacetic acid or its corresponding ester. Catalytic hydrogenation using transition metals like palladium, platinum, or ruthenium on a solid support is a standard and effective method for such reductions.

Exploration of Novel Precursors and Starting Materials

The choice of starting materials is critical for an efficient and cost-effective synthesis. For this compound, a variety of precursors can be envisioned, with the selection often depending on the desired scale and the availability of the initial compounds.

A common starting point for introducing the methylsulfonyl group is through the oxidation of a corresponding methylthio-substituted precursor, such as 2-(3-(methylthio)phenyl)ethanol. The oxidation of the sulfide to the sulfone is a reliable transformation, often accomplished with oxidizing agents like hydrogen peroxide.

Alternative precursors could include compounds that already contain the 3-(methylsulfonyl)phenyl moiety, which can then be elaborated to introduce the 2-ethanol side chain.

Table 2: Potential Precursors for this compound

| Precursor | Potential Synthetic Transformation |

| 3-(Methylsulfonyl)bromobenzene | Grignard formation followed by reaction with ethylene oxide. |

| 3-(Methylthio)bromobenzene | Initial elaboration to 2-(3-(methylthio)phenyl)ethanol followed by oxidation. |

| 3-(Methylsulfonyl)phenylacetic acid | Reduction of the carboxylic acid to the primary alcohol. |

| 1-Bromo-3-(methylsulfonyl)benzene | Palladium-catalyzed cross-coupling with a suitable two-carbon building block. |

Optimization of Reaction Conditions and Yields in Laboratory Synthesis

Optimizing reaction conditions is a critical aspect of laboratory synthesis to maximize product yield and purity while minimizing reaction time and waste. For the synthesis of this compound, this would involve a systematic study of various reaction parameters for each step of the chosen synthetic route.

Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity.

Temperature: Reactions are often optimized to proceed at a reasonable rate without promoting side reactions.

Catalyst Loading: In catalytic reactions, minimizing the amount of catalyst used is important for both cost and environmental reasons.

Reaction Time: Monitoring the reaction progress allows for determination of the optimal time to stop the reaction for the best yield.

Reagent Stoichiometry: Using the correct ratio of reactants is crucial to ensure complete conversion of the limiting reagent.

For instance, in the reduction of a carboxylic acid precursor, different reducing agents (e.g., lithium aluminum hydride vs. borane) and their respective reaction conditions would be evaluated to determine the most efficient method.

Utility as a Synthetic Intermediate in Complex Molecule Construction

While specific, named complex molecules synthesized directly from this compound are not prominently featured in readily available literature, its structure suggests its potential as a valuable synthetic intermediate. The primary alcohol functional group can be readily converted into a variety of other functional groups, making it a versatile building block.

For example, the hydroxyl group can be:

Oxidized to an aldehyde or a carboxylic acid.

Converted to a leaving group (e.g., a tosylate or mesylate) for nucleophilic substitution reactions.

Esterified or etherified to introduce a wide range of substituents.

The presence of the methylsulfonyl group, a strong electron-withdrawing group, can also influence the reactivity of the aromatic ring in subsequent electrophilic or nucleophilic aromatic substitution reactions. This makes this compound a potentially useful starting material in medicinal chemistry for the synthesis of new drug candidates. The sulfonyl group is a common feature in many pharmaceuticals due to its ability to form hydrogen bonds and its metabolic stability.

Mechanistic Investigations of Chemical Transformations Involving 2 3 Methylsulfonyl Phenyl Ethanol

Elucidation of Reaction Pathways Involving the Sulfonyl Moiety

The methylsulfonyl group (-SO2CH3) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring and can itself participate in certain chemical transformations. While the sulfonyl group is generally stable, its reactions often require specific conditions to proceed.

One potential reaction pathway for the sulfonyl moiety involves the generation of a sulfonyl radical. This can be achieved through processes such as single electron transfer (SET) mechanisms, often facilitated by transition metal catalysts or photolytic conditions. Although specific studies on 2-(3-(Methylsulfonyl)phenyl)ethanol are not extensively documented, research on analogous aryl sulfones suggests that the resulting sulfonyl radical can participate in various addition and coupling reactions.

Another aspect of the sulfonyl moiety's reactivity is its potential to act as a leaving group in nucleophilic aromatic substitution reactions, particularly when the aromatic ring is further activated by other electron-withdrawing groups or through coordination to a transition metal. nih.gov This transformation, however, typically requires harsh reaction conditions.

Studies on the Reactivity of the Ethanol (B145695) Side Chain and its Transformations

The ethanol side chain (-CH2CH2OH) of this compound offers a primary alcohol functionality, which is a versatile site for a variety of chemical transformations, including oxidation, etherification, and esterification.

Oxidation: The primary alcohol of the ethanol side chain can be oxidized to form the corresponding aldehyde, 2-(3-(methylsulfonyl)phenyl)acetaldehyde, or further to the carboxylic acid, (3-(methylsulfonyl)phenyl)acetic acid. The choice of oxidizing agent and reaction conditions determines the extent of oxidation. For instance, mild oxidizing agents like N-bromosuccinimide (NBS) are often used for the selective oxidation of alcohols to aldehydes. cdnsciencepub.comslideshare.netresearchgate.netcdnsciencepub.comresearchgate.net The mechanism of NBS oxidation is believed to involve the formation of a hypobromite (B1234621) intermediate, followed by the abstraction of the alpha-hydrogen. cdnsciencepub.comcdnsciencepub.com

Etherification: The hydroxyl group of the ethanol side chain can undergo etherification to form ethers. A common method is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by a nucleophilic attack on an alkyl halide. learncbse.inmasterorganicchemistry.comwikipedia.orgyoutube.com This reaction proceeds via an SN2 mechanism. wikipedia.org The choice of base and solvent is critical for the success of this reaction. masterorganicchemistry.com

Esterification: Esters can be synthesized from the ethanol side chain through reaction with carboxylic acids or their derivatives. The Fischer-Speier esterification, which involves reacting the alcohol with a carboxylic acid in the presence of an acid catalyst, is a common method. wikipedia.orgtaylorandfrancis.comorganic-chemistry.orgathabascau.caresearchgate.net This is an equilibrium-controlled process. Alternatively, more reactive acylating agents like acyl chlorides can be used, which typically react via a nucleophilic addition-elimination mechanism.

Aromatic Substitution Reactions and Mechanistic Insights

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of these reactions is dictated by the directing effects of the two substituents: the methylsulfonyl group and the 2-hydroxyethyl group.

The methylsulfonyl group is a strong deactivating, meta-directing group due to its powerful electron-withdrawing inductive and resonance effects. Conversely, the 2-hydroxyethyl group is generally considered a weak activating, ortho-, para-directing group. When both groups are present on the same ring, their combined influence determines the position of electrophilic attack. In the case of this compound, the methylsulfonyl group at the meta position relative to the ethanol side chain will direct incoming electrophiles to the positions ortho and para to itself (positions 4, 6, and 2 relative to the ethanol group), while the ethanol group directs to its ortho and para positions (positions 2, 4, and 6). The strong deactivating nature of the sulfonyl group can make these reactions challenging, often requiring harsh conditions. wvu.edulibretexts.orglibretexts.orgmasterorganicchemistry.com

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.combyjus.com The strong deactivating effect of the sulfonyl group would likely necessitate forcing conditions for nitration to occur.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl) is another common EAS reaction. The presence of the deactivating sulfonyl group would again necessitate the use of a Lewis acid catalyst. The directing effects of both substituents would lead to a mixture of halogenated products. chemistrysteps.comjove.comjove.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are generally difficult on strongly deactivated rings. wvu.edulibretexts.orglibretexts.orgmasterorganicchemistry.comwikipedia.org Therefore, it is expected that this compound would be unreactive under standard Friedel-Crafts conditions.

Derivatization Strategies and Associated Reaction Mechanisms

Derivatization of this compound can be employed for various purposes, including the synthesis of new chemical entities with potentially altered biological activities or for analytical applications. These strategies primarily target the reactive ethanol side chain or the aromatic ring.

Derivatization of the hydroxyl group through etherification or esterification, as discussed in section 3.2, are common strategies. Furthermore, the sulfonyl group itself can be a target for derivatization, although this is less common due to its general stability. In some contexts, sulfonyl chlorides can be synthesized from sulfonamides, which can then be reacted with various nucleophiles to create a diverse range of sulfonamide derivatives. researchgate.net

For analytical purposes, such as enhancing detection in mass spectrometry, derivatization can be crucial. For instance, sulfonyl-containing compounds can be S-alkylated to form sulfonium (B1226848) salts, which are more readily ionized. nih.gov Similarly, the hydroxyl group can be derivatized to improve chromatographic separation or detection.

Degradation Pathways and Chemical Stability in Diverse Research Environments

The chemical stability of this compound is an important consideration in its synthesis, storage, and application. Degradation can occur through various pathways, influenced by factors such as temperature, light, and the presence of oxidizing or hydrolytic agents.

Aromatic sulfones are generally considered to be thermally stable. However, studies on poly(ether sulfone)s indicate that thermal degradation can occur at elevated temperatures (typically above 300°C), often involving the cleavage of the C-S bond and the release of sulfur dioxide.

The ethanol side chain is susceptible to oxidation, as previously mentioned. In the presence of strong oxidizing agents or under prolonged exposure to air and light, the alcohol moiety could be oxidized, leading to the formation of the corresponding aldehyde or carboxylic acid.

Advanced Spectroscopic and Structural Elucidation Methodologies for 2 3 Methylsulfonyl Phenyl Ethanol

Application of Advanced Nuclear Magnetic Resonance (NMR) Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules, and its advanced applications provide a deep understanding of the complex structure of 2-(3-(Methylsulfonyl)phenyl)ethanol.

2D-NMR and Solid-State NMR for Comprehensive Structural Analysis

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals in the spectrum of this compound. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached and long-range coupled carbon atoms, respectively. usask.ca For instance, the HMBC experiment would show correlations between the methyl protons of the sulfonyl group and the quaternary carbon of the phenyl ring, confirming their connectivity.

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of this compound in its solid form. pnnl.govemory.edunih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings. emory.edunih.gov Techniques like Magic Angle Spinning (MAS) are employed to average these anisotropic interactions, resulting in higher resolution spectra. emory.edunih.gov For this compound, ¹³C MAS NMR can provide quantitative or semi-quantitative analysis of the different carbon environments within the crystalline or amorphous solid. pnnl.gov

| Technique | Information Obtained | Relevance to this compound |

| COSY | ¹H-¹H correlations | Establishes the connectivity of the ethyl and phenyl protons. |

| HSQC | ¹H-¹³C one-bond correlations | Assigns specific protons to their directly attached carbon atoms. |

| HMBC | ¹H-¹³C long-range correlations | Confirms the connectivity between the methylsulfonyl group and the phenyl ring, and the ethanol (B145695) side chain to the ring. |

| Solid-State NMR | Structure and dynamics in the solid state | Provides insights into the packing and intermolecular interactions in the crystalline form. |

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy is also a powerful tool for studying the conformational preferences of flexible molecules like this compound. The rotational freedom around the C-C single bonds of the ethanol side chain and the C-S bond of the sulfonyl group leads to various possible conformations. By analyzing coupling constants and through-space interactions via Nuclear Overhauser Effect (NOE) experiments, the predominant conformations in solution can be determined. For example, the magnitude of the three-bond coupling constants (³J) between the protons on the ethyl chain can provide information about the dihedral angle and thus the preferred staggered or eclipsed conformations.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement of the molecular ion. This precision allows for the unambiguous determination of the elemental composition.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule, revealing information about its structural components. libretexts.orglibretexts.org For this compound, characteristic fragmentation pathways would include:

Loss of water (H₂O): A common fragmentation for alcohols, leading to a peak at M-18. whitman.edu

Cleavage of the C-C bond adjacent to the oxygen: This would result in the loss of the CH₂OH group. libretexts.org

Cleavage of the bond between the ethyl group and the phenyl ring.

Fragmentation of the methylsulfonyl group: Loss of CH₃ or SO₂.

| Fragment Ion | m/z (expected) | Interpretation |

| [M - H₂O]⁺ | Varies with isotope | Loss of a water molecule from the alcohol. |

| [M - CH₃]⁺ | Varies with isotope | Loss of the methyl group from the sulfonyl moiety. |

| [M - SO₂]⁺ | Varies with isotope | Loss of sulfur dioxide. |

| [C₇H₇SO₂]⁺ | 155.0167 | Fragment corresponding to the methylsulfonylphenyl group. |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. thermofisher.com The strong and broad absorption in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group. researchgate.net The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group would appear as strong bands around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. researchgate.net Aromatic ring vibrations are often strong in the Raman spectrum, appearing in the 1600-1400 cm⁻¹ region. The S=O stretching vibrations are also Raman active. By comparing the FTIR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained.

| Functional Group | FTIR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |

| O-H (alcohol) | 3200-3600 (broad, strong) | Weak |

| C-H (aromatic) | 3000-3100 (medium) | Strong |

| C-H (aliphatic) | 2850-3000 (medium) | Medium |

| C=C (aromatic) | 1400-1600 (medium) | Strong |

| S=O (sulfonyl) | 1300-1350 & 1120-1160 (strong) | Medium |

X-ray Crystallographic Studies of Related Compounds and Co-crystals for Structural Correlation

While a crystal structure of this compound itself may not be readily available, X-ray crystallographic data from structurally related compounds can provide valuable insights. nih.govnih.govmdpi.com For example, the crystal structures of other phenylethanol derivatives or compounds containing a methylsulfonylphenyl moiety can reveal typical bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking. nih.gov

Furthermore, the formation of co-crystals with other molecules can facilitate crystallization and subsequent X-ray diffraction analysis. nih.goviucr.orgresearchgate.net The study of co-crystals of sulfonamides has shown that the sulfonyl group is a good hydrogen bond acceptor. researchgate.net This information can be used to predict and understand the supramolecular assembly of this compound in the solid state. iucr.org

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

Since this compound possesses a chiral center at the carbon bearing the hydroxyl group, it can exist as a pair of enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of a chiral sample.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum is unique to a specific enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by theoretical calculations (e.g., using density functional theory, DFT). purechemistry.orgnih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): VCD and ROA are vibrational chiroptical techniques that provide information about the stereochemistry of a molecule based on its vibrational transitions. nih.gov These methods are particularly powerful for determining the absolute configuration of chiral molecules in solution, without the need for crystallization. nih.gov

NMR with Chiral Derivatizing Agents or Solvating Agents: The enantiomeric purity of this compound can be determined by NMR spectroscopy using chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs). acs.orgyoutube.comfordham.edu Reaction of the alcohol with a chiral derivatizing agent, such as Mosher's acid or a camphorsulfonyl derivative, produces diastereomers that exhibit distinct NMR signals, allowing for their quantification. fordham.edumdpi.com Similarly, chiral solvating agents can induce chemical shift differences between the enantiomers in the NMR spectrum. youtube.com

| Technique | Principle | Application to this compound |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. purechemistry.org | Determination of absolute configuration. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light. nih.gov | Determination of absolute configuration in solution. |

| NMR with Chiral Agents | Formation of diastereomeric species with distinct NMR spectra. youtube.comfordham.edu | Determination of enantiomeric purity. |

Computational and Theoretical Chemistry Studies of 2 3 Methylsulfonyl Phenyl Ethanol

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations provide a detailed picture of electron distribution, which in turn governs the molecule's reactivity and properties.

DFT, particularly with functionals like B3LYP, is a popular choice for its balance of accuracy and computational cost. These calculations can determine the optimized geometry of 2-(3-(Methylsulfonyl)phenyl)ethanol, its vibrational frequencies, and various electronic properties.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the ethanol (B145695) group, which are the more electron-rich areas. Conversely, the LUMO is likely to be centered around the electron-withdrawing methylsulfonyl group. An eventual charge transfer interaction within the molecule would occur from the HOMO to the LUMO.

To illustrate this, we can consider the calculated HOMO-LUMO data for an analogous compound, temozolomide, which also contains a substituted ring system.

| Parameter | Energy (eV) - Gas Phase | Energy (eV) - In DMSO |

|---|---|---|

| HOMO | -7.05 | -7.02 |

| LUMO | -1.55 | -1.61 |

| HOMO-LUMO Gap (ΔE) | 5.50 | 5.41 |

Data is illustrative and based on the analogous compound temozolomide.

A smaller HOMO-LUMO gap, as seen in the presence of a solvent like DMSO, suggests that the molecule becomes more reactive in a solution phase compared to the gas phase.

Mapping of Molecular Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other chemical species, particularly in identifying sites for electrophilic and nucleophilic attack.

In an MEP map, regions of negative electrostatic potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack. For this compound, these would be concentrated around the oxygen atoms of the sulfonyl and hydroxyl groups. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack, which would likely be found around the hydrogen atoms, especially the hydroxyl hydrogen.

| Region | Associated Atoms | Predicted Interaction |

|---|---|---|

| Negative Potential (Red/Orange) | Oxygen atoms of SO2 and OH groups | Site for electrophilic attack |

| Positive Potential (Blue) | Hydrogen atoms (especially of the OH group) | Site for nucleophilic attack |

| Neutral Potential (Green) | Carbon atoms of the phenyl ring and ethyl chain | Regions of lower reactivity |

This table represents a theoretical prediction for this compound based on general principles of MEP analysis.

Conformational Landscape Analysis and Energy Minima Identification

The flexibility of the ethanol side chain in this compound means that the molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to identify the most stable of these conformations, which correspond to energy minima on the potential energy surface.

By systematically rotating the dihedral angles of the flexible bonds (e.g., the C-C and C-O bonds of the ethanol group), computational methods can map the potential energy landscape. This allows for the identification of the global energy minimum, representing the most stable conformer, as well as other local minima. For similar flexible molecules, multiple stable conformers have been identified, often stabilized by weak intramolecular interactions.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry can be used to model the pathways of chemical reactions involving this compound. This involves identifying the transition states, which are the energy maxima along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, providing insight into the reaction kinetics.

For instance, the esterification of the hydroxyl group could be modeled. DFT calculations can be employed to locate the geometry of the transition state for this reaction, providing a detailed understanding of the bond-making and bond-breaking processes.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. An MD simulation of this compound, placed in a solvent box (e.g., water or DMSO), would reveal its conformational flexibility and how it interacts with the surrounding solvent molecules.

These simulations can track the trajectory of each atom, providing information on the stability of different conformations and the formation of hydrogen bonds between the solute and solvent. For example, an MD simulation could show how water molecules arrange themselves around the hydrophilic sulfonyl and hydroxyl groups and the more hydrophobic phenyl ring.

In Silico Prediction of Potential Molecular Interactions and Binding Modes (Academic/Mechanistic Focus)

Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule to a second when they form a stable complex. This is often used to predict the interaction of a small molecule with a protein target.

In an academic context, docking studies could be performed to investigate the potential binding of this compound to the active site of a hypothetical enzyme. The results would be evaluated based on the binding energy and the specific interactions formed (e.g., hydrogen bonds, hydrophobic interactions). The sulfonyl group's oxygen atoms and the hydroxyl group would be expected to act as hydrogen bond acceptors and donors, respectively, while the phenyl ring could engage in hydrophobic or pi-stacking interactions.

| Molecular Group | Potential Interaction Type | Potential Interacting Partner in a Protein |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen bond donor/acceptor | Aspartic Acid, Glutamic Acid, Serine, Threonine |

| Sulfonyl (-SO2CH3) | Hydrogen bond acceptor | Arginine, Lysine, Histidine |

| Phenyl Ring | Hydrophobic, pi-pi stacking | Phenylalanine, Tyrosine, Tryptophan |

This table provides a theoretical overview of potential interactions based on the functional groups of this compound.

Exploration of Biological Interactions and Mechanistic Effects of 2 3 Methylsulfonyl Phenyl Ethanol Non Clinical Research

Investigations into Molecular Target Engagement in In Vitro Biological Systems

No studies have been published that identify or characterize the molecular targets of 2-(3-(Methylsulfonyl)phenyl)ethanol in in vitro biological systems. Research is needed to determine if this compound directly interacts with specific proteins, nucleic acids, or other macromolecules to elicit a biological response.

Enzyme Inhibition or Activation Mechanisms at the Molecular Level (In Vitro Studies)

There is no available data on the effects of this compound on enzyme activity. In vitro enzymatic assays would be required to ascertain whether this compound acts as an inhibitor, activator, or substrate for any specific enzymes and to elucidate the kinetic mechanisms of such interactions.

Receptor Binding Studies and Ligand-Receptor Interaction Analysis (In Vitro Assays)

Information regarding the affinity and binding characteristics of this compound to any specific receptors is not present in the current scientific literature. Radioligand binding assays or other biophysical techniques would be necessary to explore its potential interactions with cell surface or intracellular receptors.

Modulation of Cellular Pathways and Signaling Cascades (Mechanistic In Vitro Investigations)

The impact of this compound on cellular pathways and signaling cascades has not been investigated. In vitro studies using cell-based assays are required to understand if this compound modulates key signaling networks involved in cellular processes such as proliferation, differentiation, or apoptosis.

Pre-clinical in vitro Mechanistic Toxicity Studies (e.g., specific cellular pathway disruptions)

There are no published pre-clinical in vitro studies detailing the mechanistic basis of any potential toxicity of this compound. Future research could involve assays to assess its effects on specific cellular pathways known to be involved in toxicity, such as mitochondrial function, oxidative stress, or DNA damage responses.

Structure-Activity Relationship Studies for Observed Biological Effects (Pre-clinical, Mechanistic)

As no biological effects have been documented for this compound, no structure-activity relationship (SAR) studies have been conducted. SAR studies would involve synthesizing and testing analogs of this compound to determine how modifications to its chemical structure influence its biological activity, providing insights into its mechanism of action.

Advanced Analytical Methodologies for Research Applications of 2 3 Methylsulfonyl Phenyl Ethanol

Chromatographic Separation and Detection Techniques (e.g., HPLC, GC-MS) for Purity Assessment in Research Samples

Purity assessment is a critical step in chemical research to ensure that observed effects are attributable to the compound of interest and not to impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful and widely used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for separating and quantifying components in a mixture. For a polar compound like 2-(3-(methylsulfonyl)phenyl)ethanol, which contains both a hydroxyl and a sulfonyl group, reversed-phase HPLC is a suitable approach. mdpi.com A typical method would utilize a C18 or a more polar-endcapped column to achieve adequate retention and separation from non-polar and highly polar impurities. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with an acid such as formic or phosphoric acid added to improve peak shape. sielc.comsielc.com Detection is commonly performed using a UV detector, as the phenyl ring in the molecule allows for strong absorbance in the UV region, typically around 200-220 nm. sielc.com

A method for a related compound, 2-phenoxyethanol (B1175444), uses a reversed-phase column with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating a common setup for such aromatic alcohols. sielc.com For sulfated phenolic compounds, which share polarity characteristics, the pH and buffer capacity of the mobile phase are critical factors for achieving good separation. mdpi.com

Below is an example of a typical HPLC method for purity assessment:

Interactive Table: Example HPLC Parameters for Purity Analysis| Parameter | Condition | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Gradient elution allows for the separation of impurities with a wide range of polarities. Formic acid aids in protonation and improves peak symmetry. sielc.com |

| Gradient | 5% B to 95% B over 20 minutes | A standard gradient to elute compounds from polar to non-polar. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Maintains consistent retention times and improves peak shape. |

| Injection Vol. | 10 µL | A standard volume for analytical HPLC. |

| Detection | UV-Vis Diode Array Detector (DAD) at 215 nm | The phenyl group provides UV absorbance. DAD allows for peak purity analysis by comparing spectra across a peak. sielc.com |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for separating and identifying volatile and semi-volatile compounds. While this compound has a relatively high boiling point due to its polar functional groups, it can be analyzed by GC-MS, often after a derivatization step. Derivatization, typically silylation, replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. nih.gov

The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. phcogj.com The column, often coated with a non-polar or mid-polar stationary phase like 5% phenyl-polysiloxane, separates compounds based on their boiling points and interactions with the phase. nih.gov The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron impact), fragmented, and detected. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification. researchgate.net

An example of a GC-MS method for a related compound, 2-phenoxyethanol, utilized a DB-WAX capillary column and a temperature program ramping from 50°C to 230°C. scielo.br

Interactive Table: Example GC-MS Parameters for Purity Analysis (after Silylation)

| Parameter | Condition | Rationale |

|---|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film) | A robust, general-purpose column providing good resolution for a wide range of compounds. |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Inert gas standardly used in GC-MS. |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min | Separates the derivatized analyte from potential volatile impurities and derivatization byproducts. |

| Injector Temp. | 250 °C (Splitless mode) | Ensures complete vaporization of the derivatized analyte without thermal degradation. |

| MS Source Temp. | 230 °C | Standard temperature for an electron ionization source. |

| MS Quad Temp. | 150 °C | Standard temperature for a quadrupole mass analyzer. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns for library matching. |

| Scan Range | 40-550 m/z | Covers the expected mass range of the derivatized compound and its fragments. |

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS) for Complex Mixture Analysis in Research

When this compound is part of a complex matrix, such as in metabolism studies or environmental analysis, the selectivity and sensitivity of a single detector (like UV) may be insufficient. Hyphenated tandem mass spectrometry techniques (MS/MS) provide the necessary specificity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of a triple quadrupole mass spectrometer. This is the gold standard for quantifying low levels of compounds in complex biological or environmental samples. nih.govnih.gov After separation on an LC column, the analyte is ionized, typically using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules. nih.gov

The first quadrupole (Q1) selects the precursor ion (the protonated molecule, [M+H]⁺). This ion is then fragmented in the second quadrupole (q2), the collision cell. The third quadrupole (Q3) selects specific product ions. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits. lcms.cz

Interactive Table: Example LC-MS/MS Parameters for Quantitation in a Complex Matrix

| Parameter | Condition | Rationale |

|---|---|---|

| Sample Prep | Solid-Phase Extraction (SPE) with a mixed-mode cartridge | To remove matrix interferences (salts, proteins, etc.) and concentrate the analyte. nih.gov |

| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm) | Standard for retaining and separating the analyte from matrix components. |

| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile | Formic acid promotes ESI+ ionization. Acetonitrile is a common organic modifier. nih.govnih.gov | | Ionization | Electrospray Ionization (ESI), Positive Mode | The ethanol (B145695) and sulfonyl groups can be readily protonated to form [M+H]⁺. nih.gov | | MS/MS Mode | Multiple Reaction Monitoring (MRM) | For maximum sensitivity and selectivity. | | MRM Transitions | Quantifier: e.g., m/z 201.1 → 155.1 Qualifier: e.g., m/z 201.1 → 137.1 | Precursor ion (m/z 201.1 for [C₉H₁₂O₃S+H]⁺) is fragmented to produce specific product ions for unambiguous identification and quantification. |

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

For analytes that are volatile or can be made volatile through derivatization, GC-MS/MS offers exceptional selectivity. nih.gov The principles are similar to LC-MS/MS, but with gas-phase separation. A recent method for analyzing 2-phenoxyethanol and its metabolites in human urine involved silylation followed by GC-MS/MS analysis. nih.gov This approach is well-suited for complex biological samples. The use of Selected Reaction Monitoring (SRM) in GC-MS/MS, analogous to MRM in LC-MS/MS, ensures that only fragments specific to the target analyte are detected, providing excellent signal-to-noise ratios. thermofisher.com

Interactive Table: Example GC-MS/MS Parameters for Quantitation in a Complex Matrix

| Parameter | Condition | Rationale |

|---|---|---|

| Sample Prep | Liquid-Liquid Extraction followed by Silylation | To isolate the analyte from the aqueous matrix and improve its chromatographic properties. nih.gov |

| GC Column | Mid-polarity column (e.g., DB-35ms) | Provides a different selectivity compared to non-polar phases, which can be useful for complex samples. |

| Oven Program | Optimized temperature gradient | To ensure separation from other derivatized matrix components. |

| Ionization | Electron Impact (EI) | Creates reproducible fragmentation. |

| MS/MS Mode | Selected Reaction Monitoring (SRM) | Provides high selectivity and sensitivity for trace-level quantification. thermofisher.com |

| SRM Transitions | Quantifier: e.g., m/z 258.1 → 243.1 Qualifier: e.g., m/z 258.1 → 73.0 | The precursor ion is the silylated molecule. The transition to m/z 243.1 represents the loss of a methyl group, while m/z 73.0 is characteristic of the TMS group. |

Electrochemical Detection Methods for Research Quantitation

Electrochemical methods offer a sensitive, rapid, and cost-effective alternative for the quantitation of electroactive compounds. This compound possesses a hydroxyl group that can be electrochemically oxidized. The development of an electrochemical sensor would likely involve modifying an electrode surface to enhance selectivity and sensitivity.

The general approach could be based on sensors developed for other phenolic compounds or alcohols. nih.govnih.gov For instance, a carbon paste electrode modified with nanoparticles (e.g., Fe₃O₄) has been used to determine various phenolic compounds. nih.gov The nanoparticles can catalyze the oxidation of the phenolic hydroxyl group, leading to a measurable current that is proportional to the concentration.

Alternatively, a biosensor could be developed. An ethanol biosensor, for example, uses the enzyme alcohol dehydrogenase (ADH) immobilized on an electrode. nih.govmdpi.com The enzyme oxidizes ethanol in the presence of the cofactor NAD⁺, producing NADH. The electrochemical oxidation of the generated NADH at the electrode surface produces a current that correlates with the ethanol concentration. nih.govmdpi.com A similar principle could be explored for this compound, provided ADH or another suitable enzyme recognizes it as a substrate.

Interactive Table: Hypothetical Electrochemical Sensor for this compound | Component | Material/Technique | Principle of Operation | | :--- | :--- | :--- | | Working Electrode | Glassy Carbon Electrode modified with Graphene/Metal Nanoparticles | The high surface area and catalytic properties of the nanocomposite facilitate the direct oxidation of the compound's hydroxyl group. | | Reference Electrode | Ag/AgCl | Provides a stable potential against which the working electrode potential is measured. | | Counter Electrode | Platinum Wire | Completes the electrical circuit. | | Detection Technique | Differential Pulse Voltammetry (DPV) or Amperometry | DPV provides high sensitivity by minimizing background current. Amperometry at a fixed potential offers real-time monitoring. | | Mechanism | The hydroxyl group of this compound is oxidized at the modified electrode surface at a specific potential. The resulting peak current in DPV is proportional to the analyte concentration. |

Spectrophotometric Assays and Method Development for Research Purposes

Spectrophotometry is a widely accessible analytical technique based on the absorption of light by a compound.

Direct UV-Vis Spectrophotometry

The presence of the phenyl ring in this compound makes it directly amenable to UV spectrophotometry. The compound would be expected to exhibit a characteristic absorption maximum (λₘₐₓ) in the UV range. For quantitative analysis, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions at the λₘₐₓ and plotting it against concentration, following the Beer-Lambert law. While simple and rapid, this method lacks specificity and is best suited for analyzing pure samples or simple mixtures where interfering substances that absorb at the same wavelength are absent.

Interactive Table: Hypothetical UV Spectrophotometric Data

| Parameter | Value |

|---|---|

| Solvent | Methanol or Ethanol |

| λₘₐₓ | ~218 nm |

| Molar Absorptivity (ε) | To be determined experimentally |

| Linear Range | To be determined experimentally |

Indirect Spectrophotometric Methods

For more complex samples or to enhance sensitivity, indirect methods can be developed. These methods involve reacting the analyte with a chromogenic reagent to produce a colored product that can be measured in the visible range, where fewer interferences typically occur.

One potential strategy is based on an oxidation-bromination reaction. nih.gov A known excess of bromine, generated in-situ from a bromate-bromide mixture, is added to the sample. The bromine reacts with the activated phenyl ring of the analyte. The amount of unreacted bromine is then determined by adding a dye, such as indigo (B80030) carmine, which is bleached by the excess bromine. The decrease in the dye's color, measured spectrophotometrically, is proportional to the amount of unreacted bromine. By difference, the amount of analyte can be calculated. nih.gov Method development would involve optimizing parameters such as pH, reaction time, and reagent concentrations to ensure a stoichiometric and reproducible reaction.

Derivatives and Analogues of 2 3 Methylsulfonyl Phenyl Ethanol: Synthesis and Mechanistic Exploration

Rational Design and Synthesis of Structurally Modified Analogues

The rational design of analogues of 2-(3-(methylsulfonyl)phenyl)ethanol is primarily driven by the goal of elucidating and optimizing their chemical and biological properties. Modifications can be strategically introduced at several positions on the molecule, including the phenyl ring, the ethanol (B145695) side chain, and the sulfonyl group itself.

The synthesis of this compound and its analogues can be achieved through multi-step reaction sequences. A plausible synthetic route commences with the appropriate substitution on a benzene (B151609) ring, followed by the introduction of the ethanol side chain. For instance, starting from 3-bromothioanisole, oxidation of the sulfide (B99878) to the sulfone, followed by a Heck or Sonogashira coupling to introduce a two-carbon unit, and subsequent reduction would yield the target molecule.

A common strategy for creating a library of analogues involves the synthesis of a key intermediate that can be readily diversified. For example, 3-(methylsulfonyl)acetophenone can serve as a versatile precursor. Reduction of the ketone would yield the parent alcohol, while reactions at the alpha-position prior to reduction could introduce substituents on the ethanol chain.

Table 1: Proposed Synthetic Strategies for Analogues of this compound

| Analogue Type | General Structure | Proposed Synthetic Precursor | Key Reaction Step |

| Parent Compound | This compound | 3-(Methylsulfonyl)acetophenone | Reduction of ketone |

| Side-Chain Alkylated | 1-(3-(Methylsulfonyl)phenyl)propan-2-ol | 3-(Methylsulfonyl)acetophenone | Grignard reaction with methylmagnesium bromide |

| Phenyl Ring Substituted | 2-(4-Chloro-3-(methylsulfonyl)phenyl)ethanol | 4-Chloro-3-nitro-acetophenone | Sandmeyer reaction followed by reduction |

| Ether Analogues | 1-(2-Methoxyethyl)-3-(methylsulfonyl)benzene | This compound | Williamson ether synthesis |

The design of these analogues is often guided by computational modeling and a deep understanding of the role of the methylsulfonyl group. In many biologically active molecules, this group is known to interact with specific amino acid residues in protein binding pockets, such as arginine and histidine, through hydrogen bonding. nih.gov The position of the sulfonyl group on the phenyl ring is critical; for example, in selective COX-2 inhibitors, a para-sulfonyl group fits into a specific secondary pocket of the enzyme active site. nih.govnih.gov The design of the 3-substituted isomer and its analogues, therefore, allows for the exploration of alternative binding modes or different biological targets.

Structure-Reactivity Relationship Studies for Chemical Transformations

The reactivity of this compound and its analogues is largely dictated by the interplay of the functional groups present. The hydroxyl group of the ethanol moiety can undergo typical alcohol reactions such as oxidation to the corresponding aldehyde or carboxylic acid, esterification, and etherification. The presence of the electron-withdrawing methylsulfonyl group at the meta position influences the reactivity of the phenyl ring and the benzylic position.

Structure-reactivity relationship (SAR) studies aim to understand how structural modifications affect the chemical reactivity of these molecules. For instance, the acidity of the benzylic protons is enhanced by the sulfonyl group, potentially facilitating reactions at this position. The electronic effect of the sulfonyl group at the meta position is primarily inductive, which is different from the combined inductive and resonance effects observed when it is at the para position. This difference in electronic distribution can lead to altered reactivity in electrophilic aromatic substitution reactions.

Table 2: Predicted Reactivity of this compound Analogues

| Analogue | Structural Modification | Predicted Effect on Reactivity | Rationale |

| 2-(4-(Methylsulfonyl)phenyl)ethanol | Isomeric position of sulfonyl group | Increased reactivity towards nucleophilic aromatic substitution at the ortho and para positions. | The sulfonyl group at the para position strongly activates the ring for nucleophilic attack. |

| 2-(3-(Methylsulfonyl)phenyl)acetaldehyde | Oxidation of the alcohol | Increased susceptibility to nucleophilic attack at the carbonyl carbon. | Aldehydes are more electrophilic than alcohols. |

| 2-(3-(Trifluoromethylsulfonyl)phenyl)ethanol | Replacement of methyl with trifluoromethyl | Enhanced acidity of the benzylic protons and increased electron-withdrawing effect on the phenyl ring. | The trifluoromethyl group is a much stronger electron-withdrawing group than a methyl group. |

Studies on related phenethylamine (B48288) derivatives have shown that the nature and position of substituents on the phenyl ring have a profound impact on their interaction with biological targets. nih.govresearchgate.net For example, halogenation or the introduction of small alkyl groups at specific positions can enhance binding affinity. nih.gov While direct SAR studies on the chemical transformations of this compound are not widely reported, the principles derived from related systems provide a solid framework for predicting its chemical behavior.

Mechanistic Investigation of Modified Biological Interactions in Analogues

The methylsulfonylphenyl moiety is a recognized pharmacophore in a variety of biologically active compounds, including anti-inflammatory agents and antimicrobial compounds. nih.govnih.gov The sulfonyl group's ability to act as a hydrogen bond acceptor is often a key feature in the mechanism of action of these drugs.

Mechanistic investigations into the biological interactions of analogues of this compound would likely focus on how structural modifications alter their binding to putative protein targets. The change in the position of the methylsulfonyl group from the well-studied para-position to the meta-position would significantly alter the molecule's three-dimensional shape and electronic profile. This could lead to a change in biological targets or a different mode of interaction with the same target.

For instance, in the context of COX-2 inhibition, the para-sulfonyl group is crucial for selectivity. nih.govnih.gov An analogue with a meta-sulfonyl group might not fit into the selectivity pocket of COX-2 in the same manner, potentially leading to reduced or non-selective activity, or even activity at a different enzyme.

Table 3: Hypothetical Biological Interactions of Modified Analogues

| Analogue | Modification | Potential Change in Biological Interaction | Mechanistic Rationale |

| This compound vs. 2-(4-(Methylsulfonyl)phenyl)ethanol | Positional Isomerism | Altered binding affinity and/or selectivity for target proteins (e.g., COX enzymes). | The meta-positioning of the sulfonyl group changes the geometry required for optimal interaction with specific binding pockets. |

| 2-(3-(Methylsulfonyl)phenyl)ethyl acetate | Esterification of the hydroxyl group | Modified cell permeability and potential for prodrug activity. | The ester may be hydrolyzed by cellular esterases to release the active alcohol. |

| 1-(3-(Methylsulfonyl)phenyl)ethanol | Chiral center at the benzylic position | Enantioselective binding to chiral biological targets. | The two enantiomers may exhibit different biological activities due to stereospecific interactions with the receptor. |

The study of such analogues is crucial for mapping the pharmacophore requirements of a particular biological target. By systematically modifying the structure and observing the resulting changes in biological activity, researchers can build a comprehensive model of the drug-receptor interaction. This, in turn, can guide the design of more potent and selective therapeutic agents. The synthesis of glycosylated derivatives of related phenylethanols, such as tyrosol and hydroxytyrosol, has been shown to modulate their biological activities, including their antioxidant and DNA-protective potentials, highlighting another avenue for mechanistic exploration. mdpi.com

Future Perspectives and Emerging Research Directions for 2 3 Methylsulfonyl Phenyl Ethanol

Integration with Advanced Materials Science and Engineering Research

The unique combination of a hydroxyl group and a polar, electron-withdrawing methylsulfonyl group on an aromatic ring makes 2-(3-(methylsulfonyl)phenyl)ethanol an intriguing candidate for materials science applications. The hydroxyl group provides a reactive site for polymerization reactions, allowing the molecule to be incorporated as a monomer into various polymer backbones, such as polyesters, polyurethanes, and polyethers.

The presence of the methylsulfonyl group is anticipated to bestow specific properties upon these materials. fiveable.me Sulfonyl groups are known to enhance the thermal stability and mechanical strength of polymers. Furthermore, the high polarity of the sulfonyl group can increase the polymer's glass transition temperature and improve its solubility in polar solvents. fiveable.me These properties are highly desirable in the engineering of high-performance plastics and specialty polymers.

Moreover, the sulfonyl group can influence the interfacial properties of materials. When incorporated into coatings or adhesives, this compound could promote adhesion to polar substrates. Its presence on a material's surface could also modify wetting characteristics and biocompatibility. For instance, sulfonated polymers have been explored for their potential in creating blood-compatible materials and in the development of biomaterials that can modulate cellular responses such as adhesion and proliferation. mdpi.com

Future research could focus on synthesizing a range of polymers incorporating this compound and systematically evaluating their thermal, mechanical, and surface properties. The reaction of 2-(methylsulfonyl)ethanol (B46698) with cotton cellulose, which results in methylsulfonylethyl substituents, suggests that this compound could be used to functionalize natural polymers to impart new properties. chemicalbook.com

Development as a Chemical Probe for Biological Systems

The structural features of this compound make it a promising scaffold for the development of chemical probes to investigate biological systems. The sulfonyl group is a key pharmacophore in a multitude of therapeutic agents. ontosight.airesearchgate.net Its ability to act as a hydrogen bond acceptor allows it to interact with biological targets such as enzymes and receptors. researchgate.netresearchgate.net

The methylsulfonyl group is metabolically stable, which is a crucial attribute for a chemical probe designed for use in a biological environment. researchgate.net This stability ensures that the probe maintains its structural integrity while interacting with its target. The phenylethanol moiety provides a framework that can be further functionalized to introduce reporter groups (e.g., fluorophores, biotin (B1667282) tags) or reactive groups for covalent modification of target proteins.

A significant area of emerging research is the use of sulfonyl fluorides as covalent probes in chemical biology. acs.org While this compound itself is not a sulfonyl fluoride (B91410), its synthesis can be adapted to produce related structures with this reactive "warhead." Such probes can form stable covalent bonds with specific amino acid residues like lysine, tyrosine, and histidine in proteins, enabling target identification and validation. acs.org

Future research will likely involve the synthesis of a library of derivatives of this compound and screening them for activity against various biological targets. The development of a pharmacophore model based on its structure could guide the rational design of more potent and selective probes. nih.govnih.govdovepress.com

Advancements in Synthetic Methodologies and Catalysis for Related Structures

The synthesis of this compound and structurally related compounds can benefit significantly from modern synthetic methodologies. While classical methods for introducing sulfonyl groups exist, recent advancements offer more efficient and versatile routes.

One of the most promising of these is the Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. researchgate.netnih.govoup.com Developed by K. Barry Sharpless and coworkers, SuFEx has become a powerful tool for the rapid and reliable synthesis of sulfonyl-containing molecules. researchgate.netoup.com This methodology involves the reaction of a sulfonyl fluoride (R-SO2F) with a nucleophile, such as an alcohol or an amine, to form a stable sulfonate or sulfonamide linkage. researchgate.net The starting materials for SuFEx are often readily available, and the reactions are typically high-yielding and tolerant of a wide range of functional groups. researchgate.netnih.gov The synthesis of this compound could be envisioned through a SuFEx reaction involving a suitably protected 3-hydroxyphenylethanol derivative and a methylsulfonyl fluoride source.

Furthermore, electrochemical methods are emerging as a green and efficient way to synthesize sulfonyl compounds. acs.orgnih.gov The use of sulfonyl hydrazides as precursors in electrochemical reactions allows for the formation of various sulfonylated products under mild conditions. acs.orgnih.gov

Future research in this area will likely focus on the development of novel catalysts to further improve the efficiency and selectivity of these synthetic transformations. rsc.orggoogle.com This includes catalysts for the direct C-H functionalization of aromatic rings to introduce the methylsulfonyl group, which would represent a more atom-economical approach.

Application in Systems Chemistry and Cheminformatics Approaches

The integration of computational tools is revolutionizing chemical research, and this compound provides an excellent case for the application of systems chemistry and cheminformatics. Cheminformatics involves the use of computational methods to analyze chemical data, predict properties, and design new molecules with desired characteristics. nih.gov

Given the potential of this compound as a scaffold for drug discovery, cheminformatics can be employed to design and screen virtual libraries of its derivatives. nih.gov By modeling the compound's three-dimensional structure and physicochemical properties, it is possible to predict its absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity. nih.gov

Pharmacophore modeling is a particularly relevant cheminformatics tool. dovepress.commdpi.comresearchgate.net A pharmacophore model for this compound would define the essential steric and electronic features required for its biological activity. nih.gov This model could then be used to search large databases of chemical compounds to identify other molecules with similar features, potentially leading to the discovery of new lead compounds.

Systems chemistry, a field that studies complex chemical systems as a whole, could also be applied. For example, the interactions of this compound and its derivatives with multiple biological targets could be investigated simultaneously, providing a more holistic understanding of their biological effects.

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(3-(methylsulfonyl)phenyl)ethanol in multi-step reactions?

- Methodological Answer : Synthesis optimization involves controlling reaction parameters such as solvent polarity, temperature, and catalyst selection. For example, polar aprotic solvents (e.g., DMF) may enhance nucleophilic substitution reactions involving sulfonyl groups, while elevated temperatures (~80–100°C) can accelerate aryl coupling steps. Monitoring reaction progress via TLC (e.g., using silica gel plates with UV visualization) ensures intermediate purity . Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution) is critical to isolate the final product with >95% purity .

Q. How can researchers experimentally determine the solubility and stability of this compound under varying pH conditions?

- Methodological Answer : Solubility can be quantified using shake-flask methods: dissolve the compound in buffered solutions (pH 1–13) at 25°C, filter undissolved material, and analyze supernatant concentration via HPLC-UV. Stability studies involve incubating the compound at 25°C/40°C for 24–72 hours in buffers, followed by LC-MS to detect degradation products (e.g., hydrolysis of sulfonyl or hydroxyl groups) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structural analogs of this compound?

- Methodological Answer : Discrepancies may arise from differences in assay conditions or substituent effects. Researchers should:

- Compare analogs systematically using standardized assays (e.g., radioligand binding for receptor affinity or enzymatic inhibition assays).

- Perform QSAR (Quantitative Structure-Activity Relationship) modeling to correlate electronic (e.g., Hammett σ values) or steric parameters (e.g., Taft’s Es) with bioactivity .

Example data table for analog comparison:

| Analog Substituent | LogP | IC50 (nM) | Target Receptor |

|---|---|---|---|

| Methylsulfonyl | 2.1 | 45 | GPCR-X |

| Ethylsulfonyl | 2.5 | 62 | GPCR-X |

| Nitro | 1.8 | 120 | Kinase-Y |

| Data adapted from studies on sulfonylphenyl ethanol derivatives . |

Q. How can advanced spectroscopic techniques characterize the conformational dynamics of this compound in solution?

- Methodological Answer :

- NMR : Use HSQC to map spatial proximity of sulfonyl and hydroxyl groups. ROESY experiments can detect intramolecular interactions (e.g., between phenyl and ethanol moieties).

- IR/Raman : Identify hydrogen-bonding patterns via O–H stretching frequencies (broad peaks ~3200–3500 cm) and sulfonyl group vibrations (~1150 cm for S=O) .

- Computational : Perform DFT calculations (B3LYP/6-31G*) to model low-energy conformers and compare with experimental data .

Q. What experimental frameworks assess the compound’s potential as a prodrug or metabolite in pharmacological studies?

- Methodological Answer :

- Prodrug Activation : Incubate with liver microsomes (human/rat) and monitor conversion via LC-MS/MS. Measure half-life () and identify metabolites (e.g., sulfoxide or glucuronide derivatives).

- Receptor Profiling : Use high-throughput screening (HTS) against panels of GPCRs, ion channels, or kinases. Cross-validate hits with SPR (Surface Plasmon Resonance) for binding kinetics (, ) .

Data Contradiction Analysis

Q. How should researchers address variability in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may stem from polymorphic forms or impurities. Solutions include:

- DSC/TGA : Verify thermal behavior (melting point, decomposition) under controlled heating rates.

- PXRD : Compare experimental diffraction patterns with published data to identify crystal forms .

- Standardized Protocols : Reproduce synthesis/purification methods from literature and validate purity via elemental analysis (C/H/N/S ± 0.4%) .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.